molecular formula C11H14O3 B124796 Ethyl 2-(m-tolyloxy)acetate CAS No. 66047-01-6

Ethyl 2-(m-tolyloxy)acetate

Cat. No. B124796
CAS RN: 66047-01-6
M. Wt: 194.23 g/mol
InChI Key: YITOTGGGSHWZDB-UHFFFAOYSA-N
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Description

Ethyl 2-(m-tolyloxy)acetate is a chemical compound with the molecular formula C11H14O3 . It is also known by other names such as ETHYL 2-(3-METHYLPHENOXY)ACETATE and (3-methylphenoxy)acetic acid ethyl ester .


Molecular Structure Analysis

The InChI string of Ethyl 2-(m-tolyloxy)acetate is InChI=1S/C11H14O3/c1-3-13-11(12)8-14-10-6-4-5-9(2)7-10/h4-7H,3,8H2,1-2H3 . Its canonical SMILES is CCOC(=O)COC1=CC=CC(=C1)C . The molecular weight of the compound is 194.23 g/mol .


Physical And Chemical Properties Analysis

Ethyl 2-(m-tolyloxy)acetate has a molecular weight of 194.23 g/mol . It has a XLogP3 value of 2.5, indicating its partition coefficient between octanol and water . It has no hydrogen bond donors, 3 hydrogen bond acceptors, and 5 rotatable bonds . The topological polar surface area is 35.5 Ų . The compound has a complexity of 179 .

Scientific Research Applications

Biotechnological Production of Ethyl Acetate

Ethyl 2-(m-tolyloxy)acetate: can be used in the biotechnological production of ethyl acetate, an environmentally friendly solvent with numerous industrial applications. The microbial synthesis of ethyl acetate presents an alternative to petrochemical processes, offering a sustainable method using renewable raw materials .

Microbial Synthesis in Food Industry

This compound can play a role in the microbial synthesis of esters, particularly in the food industry where esters are used as aroma compounds. The ability of certain yeasts to produce ethyl acetate from sugars is well-documented and could be applied to large-scale ester production .

Metabolic Engineering

Ethyl 2-(m-tolyloxy)acetate may be involved in metabolic engineering efforts to improve the production of ethyl acetate in vivo. This involves manipulating the metabolic pathways of microorganisms to enhance the yield of desired products, such as ethyl acetate, from biomass-derived sugars .

Solvent for Pharmaceuticals

In pharmaceutical research, Ethyl 2-(m-tolyloxy)acetate can be used as a solvent during the synthesis of various drugs. Its moderate polarity, non-toxicity, and biodegradability make it an ideal solvent in this field.

Organic Synthesis

The compound is also applicable in organic synthesis, where it can be used as a reagent or catalyst in the formation of other chemical compounds. Its properties may influence reaction rates and outcomes.

Environmental Impact Studies

Research into the environmental impact of solvents can include Ethyl 2-(m-tolyloxy)acetate due to its biodegradable nature. It serves as a model compound for studying the breakdown and assimilation of chemicals in natural environments .

Flavor and Fragrance Industry

Ethyl 2-(m-tolyloxy)acetate might be used in the flavor and fragrance industry for the synthesis of esters that contribute to the aroma profiles of various products .

Paints and Coatings

Lastly, this compound can be utilized in the production of paints and coatings. Its solvent properties may be beneficial in formulating products that require specific drying times and adherence characteristics .

properties

IUPAC Name

ethyl 2-(3-methylphenoxy)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-3-13-11(12)8-14-10-6-4-5-9(2)7-10/h4-7H,3,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YITOTGGGSHWZDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=CC=CC(=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50546488
Record name Ethyl (3-methylphenoxy)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50546488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(m-tolyloxy)acetate

CAS RN

66047-01-6
Record name Ethyl (3-methylphenoxy)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50546488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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